Ethyl 2-cyanoisonicotinate
Description
Properties
IUPAC Name |
ethyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKYLAZZZSYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540098 | |
| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-14-4 | |
| Record name | Ethyl 2-cyano-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 2-cyanoisonicotinate, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The following sections detail the experimental protocol for its synthesis and a thorough analysis of its spectroscopic and physical properties.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with zinc cyanide.[1]
Experimental Protocol:
A reaction mixture is prepared by combining 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) in toluene (40 mL).[1] The mixture is then heated to reflux for 2 hours under an argon atmosphere.[1]
Following the reaction, the mixture is cooled to room temperature. Water (30 mL) is added, and the mixture is stirred for an additional 15 minutes.[1] The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[1] The solvent is then removed under reduced pressure, yielding a brown solid.[1]
Purification of the crude product is achieved by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent.[1] This process affords the final product as a yellow oil, which solidifies into an orange solid upon cooling in an ice bath.[1]
Yield and Physical Properties:
The described synthesis protocol typically results in a high yield of the desired product.
| Parameter | Value | Reference |
| Yield | 85% (3.28 g) | [1] |
| Appearance | Light yellow to orange solid | [1] |
| Melting Point | 39-40 °C (Lit. 42-44 °C) | [1] |
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.90 | dd | 4.9, 0.9 | 1H | Pyridine-H |
| 8.25 | dd | 1.5, 0.9 | 1H | Pyridine-H |
| 8.10 | dd | 4.9, 1.5 | 1H | Pyridine-H |
| 4.47 | q | 7.1 | 2H | OCH₂ |
| 1.44 | t | 7.1 | 3H | CH₃ |
¹³C NMR (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 163.1 | C=O |
| 151.9 | Pyridine-C |
| 139.0 | Pyridine-C |
| 134.7 | Pyridine-C |
| 127.6 | Pyridine-C |
| 126.1 | Pyridine-C |
| 116.6 | CN |
| 62.6 | OCH₂ |
| 14.1 | CH₃ |
Data sourced from ChemicalBook.[1]
2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |
| 2988, 2964 | C-H stretch (alkyl) |
| 2238 | C≡N stretch (nitrile) |
| 1728 | C=O stretch (ester) |
| 1597, 1557 | C=C and C=N stretch (aromatic ring) |
Data sourced from ChemicalBook.[1]
3. Mass Spectrometry (MS):
High-resolution mass spectrometry confirms the molecular formula of the compound.
| Ion | Measured m/z | Calculated m/z (for C₉H₉N₂O₂⁺) |
| [M+H]⁺ | 177.0659 | 177.0659 |
Data sourced from ChemicalBook.[1]
Characterization Workflow Diagram:
Caption: Analytical workflow for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold, featuring a pyridine ring functionalized with both a cyano and an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Notably, it serves as a key precursor for tuberculostatic drugs of the isonicotinic acid hydrazide (isoniazid) type.[1] Understanding the physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and for predicting the properties of its derivatives.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and for the determination of key molecular attributes, and its biological context as a pharmaceutical intermediate.
Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical behavior. The presence of the electron-withdrawing cyano and ester groups, combined with the nitrogen atom in the pyridine ring, influences its polarity, reactivity, and intermolecular interactions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Appearance | Light yellow solid / White powder | [1][2] |
| Melting Point | 39-40 °C (Experimental) 42-44 °C (Literature) | [1] |
| Purity | ≥98.5% | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | [3] |
| pKa | Data not available | |
| logP (Octanol/Water) | Data not available | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.
-
νmax (cm⁻¹): 2988, 2964 (C-H stretch), 2238 (C≡N stretch), 1728 (C=O ester stretch), 1597, 1557 (C=C/C=N aromatic ring stretch).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).[1]
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1 (aromatic carbons), 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).[1]
-
-
Mass Spectrometry (MS):
-
High-Resolution MS (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; measured: 177.0659.[1]
-
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and characterization of this compound.
Synthesis and Purification of this compound
The following protocol is based on a literature procedure for the synthesis of this compound.[1]
1. Reaction Setup:
- In a round-bottom flask, prepare a reaction mixture in toluene (40 mL) using 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[1]
2. Reaction Execution:
- Heat the mixture to reflux for 2 hours under an argon atmosphere.[1]
- After the reaction is complete, cool the mixture to room temperature.[1]
3. Work-up:
- Add water (30 mL) and continue stirring for 15 minutes.[1]
- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.[1]
- Concentrate the solution under reduced pressure to yield a brown solid.[1]
4. Purification:
- Purify the crude product by silica gel column chromatography.[1]
- Use a solvent system of ethyl acetate:petroleum ether (2:1, v/v) as the eluent.[1]
- The purified product is obtained as a yellow oil which solidifies into an orange solid upon cooling in an ice bath (yield: 3.28 g, 85%).[1]
// Nodes
A[label="Reactants\n(4-(ethoxycarbonyl)pyridine-1-oxide,\nDMF-DMA, Zn(CN)2)\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Heat to Reflux\n(2 hours under Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Aqueous Work-up\n(Add H2O, Separate Layers,\nWash with Brine, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Concentrate\n(Under Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Crude Product\n(Brown Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="Silica Gel Column\nChromatography\n(Eluent: EA:PE 2:1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
H [label="Pure Product\n(Yellow Oil -> Orange Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
A -> B[label="Step 1"];
B -> C [label="Step 2"];
C -> D [label="Step 3"];
D -> E [label="Step 4"];
E -> F [label="Yields"];
F -> G [label="Purification"];
G -> H [label="Final Product"];
}
Caption: Synthesis and Purification Workflow.
General Methodologies for Physicochemical Property Determination
For properties where specific experimental data for this compound is unavailable, the following standard laboratory protocols can be employed.
-
Melting Point Determination (Capillary Method):
-
Sample Preparation: Ensure the solid sample is finely powdered and completely dry.[4]
-
Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a height of 2-3 mm.[5]
-
Measurement: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[6][7]
-
Heating: Heat the apparatus rapidly to get an approximate melting point, then cool down. For an accurate measurement, heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
-
-
Boiling Point Determination (Micro Scale Method):
-
Setup: Place a small amount of the liquid sample (if melted) into a small test tube. Invert a sealed-end capillary tube into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube filled with heating oil.
-
Observation: Heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.
-
-
Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid solute to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of the solute in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.
-
-
pKa Determination (Potentiometric Titration):
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration.
-
Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Incrementally add a standardized solution of a strong acid or base while recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or as the pH at the half-equivalence point.
-
-
logP Determination (Shake-Flask Method):
-
Phase Preparation: Prepare two immiscible phases, typically n-octanol and a pH 7.4 phosphate buffer, and saturate each with the other.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.
-
Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Separation & Quantification: Allow the layers to separate completely. Determine the concentration of the compound in each phase using an appropriate analytical method like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.
-
Biological Context and Potential Applications
This compound is primarily utilized as a pharmaceutical intermediate.[2] Its most prominent role is in the synthesis of isoniazid, a cornerstone first-line medication for the treatment of tuberculosis (TB).[1]
Mechanism of Action of Isoniazid
Isoniazid itself is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[1] The mechanism involves several key steps:
-
Activation: The prodrug isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.
-
Radical Formation: This activation process converts isoniazid into a reactive isonicotinic acyl radical.
-
Adduct Formation: The radical species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming a nicotinoyl-NAD adduct.
-
Enzyme Inhibition: This adduct binds tightly to and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.
-
Mycolic Acid Synthesis Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall.
-
Bactericidal Effect: By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall integrity and ultimately causing bacterial cell death.
Caption: Isoniazid's Prodrug Activation and Target Inhibition.
The role of this compound as a stable, characterizable precursor is therefore critical for the efficient and large-scale production of this vital antibiotic. Further research into derivatives of this core structure may lead to the development of new therapeutic agents.
References
- 1. This compound | 58481-14-4 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-cyanopent-4-enoate | C8H11NO2 | CID 11194438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-cyanoisonicotinate: Molecular Structure, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyanoisonicotinate is a pivotal pyridine-based heterocyclic compound with significant applications in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a nitrile and an ester functional group, renders it a versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its utility as a key intermediate in the synthesis of prominent pharmaceutical agents, including the tuberculostatic drug isoniazid and advanced kinase inhibitors. Furthermore, this document elucidates the signaling pathways associated with the therapeutic targets of its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Chemical Formula
This compound, also known as ethyl 2-cyanopyridine-4-carboxylate, is an organic compound featuring a pyridine ring substituted with a cyano group at the 2-position and an ethyl ester group at the 4-position.
Molecular Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 58481-14-4 | [1][2] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 39-44 °C | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.90 (dd, J=4.9, 0.9 Hz, 1H, pyridine-H), 8.25 (dd, J=1.5, 0.9 Hz, 1H, pyridine-H), 8.10 (dd, J=4.9, 1.5 Hz, 1H, pyridine-H), 4.47 (q, J=7.1 Hz, 2H, OCH₂), 1.44 (t, J=7.1 Hz, 3H, CH₃) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) | [2] |
| Infrared (KBr) | νₘₐₓ (cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686 | [2] |
| High-Resolution Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659 | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds from 4-(ethoxycarbonyl)pyridine-1-oxide.[2]
Materials:
-
4-(ethoxycarbonyl)pyridine-1-oxide
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Zinc cyanide (Zn(CN)₂)
-
Toluene
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
-
Brine (saturated NaCl solution)
-
Water
Procedure:
-
To a reaction flask containing toluene (40 mL), add 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).
-
Heat the reaction mixture to reflux under an argon atmosphere for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (30 mL) and continue stirring for an additional 15 minutes.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to obtain a brown solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent. This will afford a yellow oil which solidifies upon cooling in an ice bath to yield this compound as an orange solid (3.28 g, 85% yield).[2]
References
Spectroscopic and Spectrometric Analysis of Ethyl 2-cyanoisonicotinate: A Technical Guide
Introduction
Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative with applications in the synthesis of various pharmaceutical compounds. Its chemical structure and purity are critical for its intended use, necessitating thorough characterization using modern analytical techniques. This guide provides a comprehensive overview of the spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are presented to aid researchers, scientists, and drug development professionals in their understanding and application of this data.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.
¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.90 | dd | 4.9, 0.9 | 1H | Pyridine-H |
| 8.25 | dd | 1.5, 0.9 | 1H | Pyridine-H |
| 8.10 | dd | 4.9, 1.5 | 1H | Pyridine-H |
| 4.47 | q | 7.1 | 2H | OCH₂ |
| 1.44 | t | 7.1 | 3H | CH₃ |
Data obtained in CDCl₃ at 300 MHz.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.1 | C=O |
| 151.9 | Pyridine-C |
| 139.0 | Pyridine-C |
| 134.7 | Pyridine-C |
| 127.6 | Pyridine-C |
| 126.1 | Pyridine-C |
| 116.6 | CN |
| 62.6 | OCH₂ |
| 14.1 | CH₃ |
Data obtained in CDCl₃ at 75 MHz.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |
|---|---|
| 2988, 2964 | C-H stretch (aliphatic) |
| 2238 | C≡N stretch (nitrile) |
| 1728 | C=O stretch (ester) |
| 1597, 1557 | C=C and C=N stretch (aromatic ring) |
Data obtained using KBr pellet method.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Measured | Molecular Formula |
|---|
| ESI | 177.0659 | 177.0659 | C₉H₉N₂O₂ |
The data confirms the elemental composition of the molecule.[1]
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic and spectrometric data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used.[1]
-
¹H NMR Acquisition : The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a specific pulse angle, a relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
Data Processing : The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[2]
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample solution is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets, which then evaporate to produce gas-phase ions.[1]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.
References
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Ethyl 2-cyanoisonicotinate, a valuable intermediate in pharmaceutical development. The document outlines a primary, high-yield synthetic methodology, complete with experimental protocols and quantitative data. Additionally, it explores the broader context of pyridine cyanation, offering insights into alternative synthetic strategies.
Primary Synthetic Route: Cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide
The most prominently documented method for the synthesis of this compound is a one-pot reaction starting from 4-(ethoxycarbonyl)pyridine-1-oxide. This approach, detailed in a 2016 publication in Tetrahedron, involves the use of dimethylformamide dimethyl acetal and zinc cyanide to introduce the cyano group at the 2-position of the pyridine ring.[1]
Reaction Scheme
Caption: One-pot synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for this synthetic method.[1]
| Parameter | Value |
| Starting Material | 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol) |
| Reagents | Dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol) |
| Zinc cyanide (3.84 g, 32.73 mmol) | |
| Solvent | Toluene (40 mL) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Product Yield | 3.28 g (85%) |
| Melting Point | 39-40 °C (lit. 42-44 °C) |
Experimental Protocol
Materials:
-
4-(ethoxycarbonyl)pyridine-1-oxide
-
Dimethylformamide dimethyl acetal
-
Zinc cyanide
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A reaction mixture is prepared in toluene (40 mL) using 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[1]
-
The mixture is heated to reflux for 2 hours under an argon atmosphere.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
Water (30 mL) is added, and the mixture is stirred for 15 minutes.[1]
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield a brown solid.[1]
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent.[1]
-
This affords a yellow oil which solidifies into an orange solid upon cooling in an ice bath, yielding 3.28 g (85%) of this compound.[1]
Product Characterization
The synthesized this compound can be characterized by the following spectroscopic methods:[1]
-
Infrared (KBr, νmax, cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686.
-
¹H NMR (300 MHz, CDCl₃, δ): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).
-
¹³C NMR (75 MHz, CDCl₃, δ): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).
-
High-Resolution Mass Spectrometry (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659.
Alternative Synthetic Strategies for Pyridine Cyanation
While the aforementioned method is well-documented for this compound, several other general strategies exist for the cyanation of pyridine rings. These can be considered as potential alternative pathways for the synthesis of this and related compounds.
Overview of Cyanation Methods
Caption: General strategies for the synthesis of cyanopyridines.
Discussion of Alternative Routes
-
Direct Cyanation of Pyridines: This method involves the activation of the pyridine ring, followed by treatment with a cyanide source. For instance, pyridines can be pre-treated with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide.
-
Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction): The primary method described in this guide falls under this category. The N-oxide functionality activates the pyridine ring towards nucleophilic attack by cyanide, often facilitated by an acylating or alkylating agent. The Reissert-Henze reaction is a classic example of this type of transformation.
-
Nucleophilic Substitution of Halopyridines: A halogen atom (such as chlorine or bromine) at the 2-position of a pyridine ring can be displaced by a cyanide nucleophile. These reactions often require polar solvents and may utilize metal cyanides, sometimes with catalytic amounts of transition metals like palladium or copper.
-
Diels-Alder Type Reactions: In some cases, cyanopyridines can be synthesized through cycloaddition reactions. For example, the reaction of cyanogen with 1,3-dienes can lead to the formation of substituted 2-cyanopyridines at high temperatures.
These alternative strategies, while not described in detail for the specific synthesis of this compound in the reviewed literature, represent viable synthetic considerations for this class of compounds and may be explored for process optimization or the synthesis of analogues.
This guide is intended to provide a thorough understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The detailed protocol and discussion of alternative methods offer a solid foundation for the practical application and further investigation of this important pharmaceutical intermediate.
References
The Expanding Therapeutic Potential of Ethyl 2-cyanoisonicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyanoisonicotinate, a versatile pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its inherent reactivity and structural features make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis of this compound derivatives and their promising applications in drug discovery, with a focus on their roles as kinase inhibitors and anti-inflammatory agents.
Synthesis of Bioactive Derivatives
The chemical versatility of this compound allows for its derivatization into a range of bioactive molecules. The cyano and ethyl ester functionalities serve as key handles for various chemical transformations, including cyclization and condensation reactions, to construct more complex heterocyclic systems.
While a universal, detailed protocol for all derivatives is not feasible due to the breadth of potential structures, a general workflow for the synthesis of bioactive pyridine derivatives from this compound can be conceptualized.
Experimental Workflow: General Synthesis of Pyridine Derivatives
Caption: General workflow for synthesizing bioactive pyridine derivatives.
Potential Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.
Kinase Inhibition in Oncology
A significant area of interest is the development of this compound derivatives as kinase inhibitors for cancer therapy. The pyridine core can be elaborated to target the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial mediators of tumor growth and angiogenesis.
Table 1: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 10b | EGFR | 0.161 | [1] |
| VEGFR-2 | 0.141 | [1] | |
| 2a | EGFR | 0.209 | [1] |
| VEGFR-2 | 0.195 | [1] | |
| 7 | EGFR | 0.124 | [2] |
| VEGFR-2 | 0.221 | [2] | |
| 14l | EGFRL858R/T790M/C797S | 0.008 - 0.011 | [3] |
Experimental Protocol: In Vitro Kinase Assay (General)
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical in vitro kinase assay.
-
Reagent Preparation :
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Prepare a solution of the target kinase enzyme in an appropriate kinase buffer.
-
Prepare a solution containing the kinase-specific substrate and ATP. The ATP concentration is often kept at or near the Michaelis constant (Km) for the enzyme.
-
-
Kinase Reaction :
-
In a microplate, add the test compound dilutions.
-
Add the kinase enzyme solution to all wells except for the negative control.
-
Incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Detection :
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various detection methods, such as:
-
Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect the phosphorylated product. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technique.
-
Luminescence-based assays : Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a suitable dose-response curve.
-
EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical for normal cell growth, proliferation, and survival. However, in many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell proliferation and tumor progression. Pyridine derivatives have shown potential in inhibiting these pathways.
Caption: Inhibition of EGFR/HER2 signaling by pyridine derivatives.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. Some of these compounds have shown promising anti-inflammatory and analgesic effects in preclinical models.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Compound ID | Assay | Endpoint | Result | Reference |
| MAK01 | COX-1 Inhibition | IC50 | 314 µg/mL | [4] |
| COX-2 Inhibition | IC50 | 130 µg/mL | [4] | |
| 5-LOX Inhibition | IC50 | 105 µg/mL | [4] | |
| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | Carrageenan-induced paw edema | % Inhibition | Better than parent compound | [5] |
| p-Benzoquinone-induced writhing | % Inhibition | Better than parent compound | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.
-
Animals :
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration :
-
Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.
-
Administer the test compounds and the standard drug, typically intraperitoneally or orally, a specific time (e.g., 30-60 minutes) before the carrageenan injection.
-
-
Induction of Inflammation :
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema :
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
The difference between the initial and subsequent paw volumes indicates the degree of edema.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
-
Conclusion
This compound represents a privileged scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer treatment and as anti-inflammatory agents. The continued exploration of the chemical space around this core structure, coupled with robust biological evaluation, holds great promise for the discovery of new and effective drugs to address unmet medical needs. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising compounds.
References
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 2-cyanoisonicotinate, a compound of interest in pharmaceutical synthesis. This document outlines the available data, details standard experimental methodologies for the determination of these physical constants, and presents a logical workflow for its synthesis.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the characterization and assessment of the purity of chemical compounds. Below is a summary of the available data for this compound.
| Physical Property | Value | Source |
| Melting Point | 39-40 °C | Experimental Value |
| 42-44 °C | Literature Value | |
| Appearance | Light yellow to orange solid | |
| White powder | ||
| Boiling Point | No data available |
The discrepancy in the reported melting point values may be attributed to variations in experimental conditions or the purity of the samples. The absence of a reported boiling point suggests that the compound may be susceptible to decomposition at elevated temperatures under atmospheric pressure.
Experimental Protocols for Physical Property Determination
Standardized procedures are essential for obtaining reliable and reproducible data. The following sections detail the methodologies for determining the melting and boiling points of organic compounds like this compound.
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range typically indicates a high degree of purity.
2.1.1. Capillary Method (Thiele Tube or Digital Melting Point Apparatus)
This is the most common method for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.
-
Apparatus Setup (Digital Melting Point Apparatus): The capillary tube is inserted into the heating block of the apparatus.
-
Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Principle: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC curve. The onset temperature of this peak is taken as the melting point.
-
Procedure: A small, accurately weighed sample of this compound is placed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored as a function of temperature.
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The lack of available data for this compound's boiling point may indicate thermal instability. Therefore, methods suitable for small sample sizes and determination under reduced pressure are recommended.
2.2.1. Micro Boiling Point Method (Siwoloboff Method)
This method is ideal for small quantities of liquid.
-
Procedure: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
2.2.2. Boiling Point Determination Under Reduced Pressure
If a compound decomposes at its atmospheric boiling point, the boiling point can be determined at a reduced pressure.
-
Principle: Lowering the external pressure lowers the boiling point of a liquid.
-
Procedure: The micro boiling point determination can be performed in an apparatus connected to a vacuum source. The pressure is reduced to a stable value, and the sample is heated. The boiling point is recorded along with the pressure at which it was measured. A pressure-temperature nomograph can then be used to estimate the boiling point at atmospheric pressure.
Synthesis of this compound
This compound can be synthesized from 4-(ethoxycarbonyl)pyridine-1-oxide. The workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
This synthesis involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with dimethylformamide dimethyl acetal and zinc cyanide in toluene. The mixture is heated to reflux, followed by an aqueous work-up and purification by column chromatography to yield the final product.
An In-depth Technical Guide on the Solubility of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Ethyl 2-cyanoisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility is critical for process development, formulation, and analytical method design. This document outlines the current state of knowledge on its solubility, provides a detailed experimental protocol for its determination, and presents a visual workflow for this procedure.
Introduction to this compound
This compound (CAS No. 58481-14-4) is a pyridine derivative featuring both a nitrile and an ethyl ester functional group. It is typically a light yellow solid at room temperature, with a melting point in the range of 39-44°C.[1][2] Its chemical structure makes it a versatile building block in medicinal chemistry, particularly for the synthesis of nicotinamide-based drugs and kinase inhibitors.
Quantitative Solubility Data
A comprehensive search of scientific literature, chemical databases, and safety data sheets did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various solvents. While its use in synthetic procedures involving solvents such as toluene, ethyl acetate, and petroleum ether suggests some degree of solubility, precise measurements are not publicly available.[1]
The following table is provided as a template for researchers to record their own experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Water | ||||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Hexane |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[3][4][5]
3.1. Principle
An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the solvent is saturated with the solute. The concentration of the solute in the clear, saturated solution is then determined analytically.
3.2. Materials and Equipment
-
This compound (solid)
-
Solvents of interest (analytical grade)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure the complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanoisonicotinate, a pyridine derivative featuring both a nitrile and an ester functional group, represents a versatile scaffold in medicinal chemistry. While direct and extensive studies on the intrinsic biological activity of this compound are not widely documented in peer-reviewed literature, its structural motifs are integral to a multitude of biologically active compounds. This technical guide consolidates the available information on the synthesis of bioactive molecules derived from or structurally related to this compound, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical entity and its derivatives.
The versatile chemical nature of this compound, owing to its reactive nitrile and ester functionalities, makes it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds.[1] The exploration of its derivatives has yielded compounds with promising pharmacological profiles, suggesting that the core structure of this compound may contribute favorably to interactions with biological targets.
Table 1: Summary of Anticancer Activity of Structurally Related Pyridine Derivatives
While specific anticancer data for this compound is unavailable, numerous studies have demonstrated the potent anticancer activity of various pyridine and cyanopyridine derivatives. These compounds often exhibit cytotoxicity against a range of cancer cell lines. The following table summarizes the anticancer activities of selected pyridine derivatives that share key structural features with this compound.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Pyridine-Ureas | Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [2] |
| Pyridine-Thiazole Hybrids | Pyridine-thiazole hybrid 4 | 60 cancer cell lines | Average GI50 = 31.7 | [3] |
| Pyridine Thioglycosides | Pyridine thioglycoside derivatives | HepG2, H460, MCF-7, U251 | Not specified | [4] |
| Trifluoromethyl Pyridine Derivatives | 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines | Various | Not specified | [4] |
| Pyridine Carboxylic Acid Metal Complexes | [ZnC14H10N2O10] (Complex Ⅵ) | SMMC-7721 (Hepatocellular carcinoma) | 21.80 | [5] |
| Cyano-Substituted Pyrrolo[1,2-a]quinolines | Compound 9a | Broad panel of 60 cell lines | Broad-spectrum activity | [6] |
Table 2: Summary of Antimicrobial Activity of Structurally Related Cyanopyridine Derivatives
The cyanopyridine moiety is a key pharmacophore in a number of antimicrobial agents. The following table presents the antimicrobial activities of various cyanopyridine derivatives against different microbial strains.
| Compound Class | Specific Compound/Derivative | Microbial Strain(s) | Reported MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridines | Compound 2c | S. aureus, B. subtilis | 0.039 | [7][8] |
| 2-Amino-3-cyanopyridines | General derivatives | E. coli, B. subtilis | Not specified | [9] |
| Cyanopyridine derivatives | General derivatives | Various bacteria and fungi | Not specified | [10] |
| Substituted Ethyl 2-(quinolin-4-yl)propanoates | Various derivatives | H. pylori | Potent inhibition observed | [8] |
Table 3: Summary of Anti-inflammatory Activity of Structurally Related Pyridine Derivatives
Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade. Below is a summary of the anti-inflammatory activity of selected pyridine-containing compounds.
| Compound Class | Specific Compound/Derivative | Assay | Reported Activity | Reference |
| 3-Hydroxy Pyridine-4-one Derivatives | Compound A (with benzyl substitution) | Carrageenan-induced paw edema, Croton oil-induced ear edema | Significant anti-inflammatory activity | [11][12] |
| Pyridone and Pyridine Derivatives Fused with Steroids | Various derivatives | Carrageenan-induced edema, PGE2 inhibition | Some compounds more potent than Prednisolone | [13] |
| Pyridine-Thiazole-Based Hydrazides | Compound 5g | Bovine serum albumin denaturation | IC50 = 100.60 µg/mL | [14] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays cited in the context of pyridine and cyanopyridine derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for a further 24-72 hours. A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound is administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
Synthetic Pathway to Bioactive Pyridine Derivatives
The following diagram illustrates a generalized synthetic pathway for the preparation of bioactive 2-amino-3-cyanopyridine derivatives, which share structural similarities with this compound.
Caption: Generalized synthetic route to bioactive 2-amino-3-cyanopyridines.
Experimental Workflow for Biological Screening
This diagram outlines a typical workflow for the screening of a compound library, such as derivatives of this compound, for potential biological activities.
Caption: A typical workflow for identifying bioactive compounds.
Conceptual Signaling Pathway Inhibition
Many pyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. The following diagram provides a conceptual representation of how a hypothetical derivative of this compound might inhibit a generic kinase signaling pathway.
Caption: Conceptual inhibition of a kinase signaling pathway.
This compound is a promising scaffold for the development of novel therapeutic agents. Although direct biological data on the parent molecule is limited, the extensive research on its derivatives strongly suggests its potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols compiled in this guide are intended to facilitate further research into this versatile chemical entity. Future studies should focus on the systematic biological evaluation of this compound itself and its closely related analogues to fully elucidate its pharmacological potential and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-cyanoisonicotinate: Properties, Synthesis, and Role in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-cyanoisonicotinate, a key building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its significant role as a precursor in the development of potent kinase inhibitors, with a specific focus on the PIM-1 kinase signaling pathway.
Chemical Identity and Synonyms
This compound is a versatile heterocyclic compound widely utilized in organic synthesis. For clarity and comprehensive database searching, a list of its synonyms and alternative names is provided below.
| Identifier Type | Value |
| Systematic Name | Ethyl 2-cyanopyridine-4-carboxylate |
| IUPAC Name | This compound |
| CAS Number | 58481-14-4[1] |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Synonyms | 2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester, 2-Cyanoisonicotinic acid ethyl ester, Ethyl 2-cyanoiso, Ethyl 2-cyanoisonicotite |
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound, crucial for its identification and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Light yellow to light brown solid | [2] |
| Melting Point | 42-44 °C | [2] |
Spectroscopic Data
| Spectroscopy Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.90 (d, 1H), 8.25 (s, 1H), 8.10 (d, 1H), 4.47 (q, 2H), 1.44 (t, 3H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) | [2] |
| Infrared (KBr) | ν (cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol details a common method for the synthesis of this compound from 4-(ethoxycarbonyl)pyridine-1-oxide.
Materials:
-
4-(ethoxycarbonyl)pyridine-1-oxide
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Zinc cyanide (Zn(CN)₂)
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of 4-(ethoxycarbonyl)pyridine-1-oxide (1 equivalent) in toluene, add dimethylformamide dimethyl acetal (1.5 equivalents) and zinc cyanide (1.5 equivalents).
-
Heat the reaction mixture to reflux for 2 hours under an inert atmosphere (e.g., argon).
-
After cooling to room temperature, add water and stir for 15 minutes.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a solid.[2]
Below is a graphical representation of the synthesis workflow.
Application in Drug Development: A Precursor to PIM-1 Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds, notably kinase inhibitors.[3] The cyanopyridine core is a common scaffold in the design of inhibitors targeting the PIM kinase family, a group of serine/threonine kinases implicated in cancer cell proliferation and survival.
The PIM-1 Kinase Signaling Pathway and Its Role in Cancer
PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway.[2][3][4] Upon activation by cytokines, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including PIM1. PIM-1 kinase then phosphorylates and inactivates several pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter). Phosphorylation of BAD prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[5][6] Overexpression of PIM-1 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Inhibition of PIM-1 kinase activity by small molecules, often synthesized from precursors like this compound, can restore the pro-apoptotic function of BAD, leading to the activation of the caspase cascade and ultimately, programmed cell death (apoptosis) in cancer cells.
The diagram below illustrates the PIM-1 signaling pathway and the mechanism of action of PIM-1 inhibitors.
Quantitative Data for PIM-1 Inhibitors
Numerous pyridine-based compounds, which can be synthesized from this compound derivatives, have shown potent inhibitory activity against PIM-1 kinase. For instance, novel pyrazolyl pyridine conjugates have demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) with low IC₅₀ values, indicating high potency.
| Compound Type | Target | Activity (IC₅₀) | Reference |
| Pyrazolyl Pyridine Conjugates | PIM-1 Kinase | 20.4 nM | [5] |
| Thieno[2,3-b]pyridine Derivatives | PIM-1 Kinase | 19 nM | [7] |
These findings underscore the importance of this compound as a foundational scaffold for the development of next-generation cancer therapeutics targeting the PIM-1 signaling pathway. Further research into the synthesis of novel derivatives and their biological evaluation is a promising avenue for drug discovery.
References
- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 7. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 2-cyanoisonicotinate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-cyanoisonicotinate as a versatile building block in the synthesis of fused heterocyclic compounds. The presence of both a cyano and an ester group on the pyridine ring allows for a variety of cyclization reactions, leading to the formation of biologically relevant scaffolds such as pyrazolopyridines and pyridopyrimidines.
Application 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
This protocol details the synthesis of a pyrazolo[4,3-c]pyridinone scaffold, a core structure found in various compounds with potential therapeutic activities. The reaction proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.76 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in 20 mL of absolute ethanol is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
Quantitative Data Summary:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Melting Point |
| 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | This compound | Hydrazine Hydrate | Ethanol | 6 hours | ~85% | >300 °C |
Logical Workflow for the Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one:
Experimental workflow for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
Application 2: Synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine
This application note describes the synthesis of a pyridopyrimidine derivative through the cyclocondensation of this compound with guanidine. This heterocyclic core is of interest in medicinal chemistry due to its structural similarity to purine bases.
Reaction Scheme:
Experimental Protocol:
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), this compound (1.76 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) are added. The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.
Quantitative Data Summary:
| Product | Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |
| 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine | This compound | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 8 hours | ~75% |
Signaling Pathway of Pyridopyrimidine Synthesis:
Proposed reaction pathway for the synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The yields are approximate and may vary depending on the specific reaction conditions and purity of the reagents.
Application Notes and Protocols for the Synthesis of Ethyl 2-cyanoisonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-cyanoisonicotinate is a valuable intermediate in the synthesis of various pharmaceutical compounds, including tuberculostatic drugs. This document provides a detailed protocol for the chemical synthesis of this compound, including reagent quantities, reaction conditions, purification methods, and characterization data.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide.
Reaction Scheme:
4-(ethoxycarbonyl)pyridine-1-oxide → this compound
Materials and Reagents:
-
4-(ethoxycarbonyl)pyridine-1-oxide
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Zinc cyanide (Zn(CN)₂)
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a reaction mixture by combining 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) in 40 mL of toluene.[1]
-
Reaction: Heat the mixture to reflux for 2 hours under an argon atmosphere.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and continue stirring for an additional 15 minutes.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[1]
-
Concentration: Remove the solvent from the organic layer by concentration under reduced pressure. This will yield a brown solid.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent. This will afford a yellow oil which solidifies upon cooling in an ice bath.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 3.28 g (85%) | [1] |
| Melting Point | 39-40 °C | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
Characterization Data
-
Infrared (IR) Spectrum (KBr, νmax, cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686.[1]
-
¹H NMR (300 MHz, CDCl₃, δ): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).[1]
-
¹³C NMR (75 MHz, CDCl₃, δ): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).[1]
-
High-Resolution Mass Spectrometry (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659.[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 2-cyanoisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed protocols for spectroscopic and chromatographic methods are presented to ensure accurate identification and purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Appearance | Light yellow to orange solid | [1] |
| Melting Point | 39-40 °C (literature: 42-44 °C) | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.90 | dd | 4.9, 0.9 | 1H | Pyridine-H |
| 8.25 | dd | 1.5, 0.9 | 1H | Pyridine-H |
| 8.10 | dd | 4.9, 1.5 | 1H | Pyridine-H |
| 4.47 | q | 7.1 | 2H | OCH₂ |
| 1.44 | t | 7.1 | 3H | CH₃ |
¹³C NMR (75 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 163.1 | C=O |
| 151.9 | Pyridine-C |
| 139.0 | Pyridine-C |
| 134.7 | Pyridine-C |
| 127.6 | Pyridine-C |
| 126.1 | Pyridine-C |
| 116.6 | CN |
| 62.6 | OCH₂ |
| 14.1 | CH₃ |
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.[2]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
IR (KBr) νₘₐₓ (cm⁻¹) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2988, 2964 | C-H stretch (aliphatic) |
| 2238 | C≡N stretch (nitrile) |
| 1728 | C=O stretch (ester) |
| 1597, 1557 | C=C and C=N stretch (pyridine ring) |
| 1281 | C-O stretch (ester) |
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS-ESI) [1]
| Ion | Measured m/z | Calculated m/z |
| [M+H]⁺ | 177.0659 | 177.0659 |
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass analyzer to a high resolution to obtain accurate mass measurements.
-
-
Data Analysis: Determine the elemental composition from the accurate mass measurement to confirm the molecular formula.
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of this compound.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to monitor reaction progress and assess purity.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and petroleum ether (2:1, v/v) can be used as the eluent.[1]
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like ethyl acetate.
-
Development: Spot the sample onto the TLC plate and develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor).
-
Retention Factor (Rf): Calculate the Rf value to characterize the compound under the specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative measure of purity. While a specific method for this compound is not detailed in the provided search results, a general protocol for a related compound can be adapted.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for the analysis of organic molecules.[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[3]
-
Flow Rate: Typically 1 mL/min.[3]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).[3]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase as well.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by the area percentage of the main peak.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for Chromatographic Purity Analysis.
References
The Versatility of Ethyl 2-cyanoisonicotinate in Medicinal Chemistry: A Scaffold for Novel Therapeutics
Introduction
Ethyl 2-cyanoisonicotinate, a substituted pyridine derivative, is a versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a pyridine ring, a cyano group, and an ethyl ester moiety, provide multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse heterocyclic compounds with a wide range of biological activities. This document provides an overview of the applications of this compound in drug discovery, along with generalized protocols for the synthesis and biological evaluation of its derivatives.
Application Notes
The core structure of this compound is a privileged scaffold found in various biologically active molecules. The electron-withdrawing nature of the cyano and ester groups, combined with the nitrogen atom in the pyridine ring, influences the molecule's electronic properties and allows for a variety of chemical transformations. This makes it a key intermediate in the development of novel therapeutic agents targeting a range of diseases.
Key Therapeutic Areas:
-
Anticancer Agents: The pyridine scaffold is a common feature in many anticancer drugs. Derivatives of this compound can be designed to function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival. The cyano group can act as a key interaction point with the target protein.
-
Anti-inflammatory Drugs: Compounds incorporating the pyridine moiety have shown significant anti-inflammatory properties. By modifying the this compound core, it is possible to develop selective inhibitors of inflammatory enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Antimicrobial Agents: The nitrogen atom in the pyridine ring can mimic natural purines and pyrimidines, allowing derivatives to interfere with microbial DNA synthesis or other essential metabolic pathways. This makes this compound a promising starting point for the development of new antibacterial and antifungal agents.
-
Kinase Inhibitors: The versatile nature of the this compound scaffold allows for the synthesis of compounds that can target the ATP-binding site of various kinases. By introducing different substituents, medicinal chemists can achieve selectivity for specific kinases implicated in diseases like cancer and inflammatory disorders.[1]
Synthetic Pathways and Logical Relationships
The chemical versatility of this compound allows for several synthetic transformations to generate a library of derivatives for biological screening.
Caption: General synthetic routes from this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of derivatives of this compound. These should be adapted based on the specific target molecule and biological assay.
Synthesis of Isonicotinamide Derivatives
This protocol describes a general method for the conversion of the ethyl ester of this compound to an amide derivative.
Workflow for Amide Synthesis:
References
Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, synthetic utility, and potential biological applications of Ethyl 2-cyanoisonicotinate. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reactive sites: a cyano group, an ester, and an electron-deficient pyridine ring.
Synthesis of this compound
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential tuberculostatic activity. A common and efficient method for its synthesis involves the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide.
Experimental Protocol: Synthesis of this compound[1]
-
Materials: 4-(ethoxycarbonyl)pyridine-1-oxide, dimethylformamide dimethyl acetal (DMF-DMA), zinc cyanide, toluene, ethyl acetate, petroleum ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, prepare a reaction mixture in toluene (40 mL) with 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).
-
Heat the mixture to reflux for 2 hours under an argon atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (30 mL) and continue stirring for 15 minutes.
-
Separate the organic layer, wash it with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain a brown solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent.
-
The purified product is a yellow oil that solidifies into an orange solid upon cooling in an ice bath.
-
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Melting Point | 39-40 °C | [1] |
| Appearance | Orange solid | [1] |
Spectroscopic Data[1]
| Technique | Data |
| IR (KBr, νmax, cm⁻¹) | 2988, 2964, 2238 (C≡N), 1728 (C=O), 1597, 1557 |
| ¹H NMR (300 MHz, CDCl₃, δ) | 8.90 (1H, dd), 8.25 (1H, dd), 8.10 (1H, dd), 4.47 (2H, q), 1.44 (3H, t) |
| ¹³C NMR (75 MHz, CDCl₃, δ) | 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) |
| HRMS (ESI, [M+H]⁺) | Measured: 177.0659, Calculated for C₉H₉N₂O₂: 177.0659 |
Key Reaction Mechanisms and Protocols
The reactivity of this compound is dictated by its functional groups. The cyano and ester groups can undergo hydrolysis and reduction, while the electron-deficient pyridine ring is susceptible to nucleophilic attack. The cyano group also allows for the construction of various heterocyclic systems.
Hydrolysis of the Ester and Cyano Groups
The ester and cyano functionalities of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amide/carboxylic acid, respectively. The mechanism for acid-catalyzed ester hydrolysis is presented below.
Plausible Mechanism: Acid-Catalyzed Hydrolysis
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (ethanol).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-cyanoisonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyanoisonicotinate. Our aim is to help you improve reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 4-(ethoxycarbonyl)pyridine-1-oxide. This is reacted with a cyanating agent to introduce the cyano group at the 2-position of the pyridine ring.
Q2: What are the typical reagents and conditions for the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide?
A reported method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) and zinc cyanide in toluene. The reaction mixture is typically heated to reflux.[1]
Q3: What is the expected yield for the synthesis of this compound?
With the method utilizing 4-(ethoxycarbonyl)pyridine-1-oxide, a yield of around 85% can be expected after purification by silica gel column chromatography.[1]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material to observe its consumption and the formation of the product.
Q5: What are the key safety precautions to consider during this synthesis?
Cyanide compounds, such as zinc cyanide, are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Always have a cyanide quenching solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) readily available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Impure Starting Materials: The purity of 4-(ethoxycarbonyl)pyridine-1-oxide can significantly impact the reaction outcome. | - Ensure the starting material is pure and dry. Consider recrystallization or purification if necessary. |
| Inactive Reagents: Zinc cyanide or DMF-DMA may have degraded. | - Use freshly opened or properly stored reagents. | |
| Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | - Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent (toluene). - Monitor the reaction by TLC and extend the reaction time if the starting material is still present.[1] | |
| Formation of a Brown, Tarry Substance | Side Reactions: Undesired side reactions may occur at elevated temperatures or in the presence of impurities. | - Maintain strict temperature control. - Ensure all glassware is clean and dry to prevent unwanted side reactions. |
| Decomposition: The product or starting material may be decomposing under the reaction conditions. | - Consider running the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] | |
| Difficulty in Product Purification | Co-eluting Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. A reported eluent is a 2:1 mixture of ethyl acetate and petroleum ether.[1] - Consider recrystallization as an alternative or additional purification step. The product is a solid at room temperature.[1] |
| Product is an Oil Instead of a Solid | Residual Solvent or Impurities: The presence of solvent or impurities can lower the melting point of the product. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Re-purify the product by column chromatography or recrystallization to remove impurities. The reported melting point is 39-40 °C.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Light yellow to orange solid | [1] |
| Melting Point | 39-40 °C | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| Infrared (KBr) | νmax: 2238 cm⁻¹ (C≡N), 1728 cm⁻¹ (C=O) |
| ¹H NMR (300 MHz, CDCl₃) | δ: 8.90 (1H, dd), 8.25 (1H, dd), 8.10 (1H, dd), 4.47 (2H, q), 1.44 (3H, t) |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) |
| High-Resolution Mass Spectrometry (ESI) | [M+H]⁺ calculated: 177.0659, measured: 177.0659 |
The NMR data is in agreement with literature reports.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported literature procedure.[1]
-
Reaction Setup: In a round-bottom flask, combine 4-(ethoxycarbonyl)pyridine-1-oxide (1 equivalent), zinc cyanide (1.5 equivalents), and dimethylformamide dimethyl acetal (1.5 equivalents) in toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux under an argon atmosphere for 2 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Add water and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain a brown solid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a 2:1 (v/v) mixture of ethyl acetate and petroleum ether as the eluent.
-
The product is obtained as a yellow oil which solidifies upon cooling in an ice bath.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for improving the yield of this compound synthesis.
References
common impurities in Ethyl 2-cyanoisonicotinate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-cyanoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities can be categorized into three main groups:
-
Residual Starting Materials: Depending on the synthetic route, these can include 4-(ethoxycarbonyl)pyridine-1-oxide, dimethylformamide dimethyl acetal (DMAD), and residual cyanide salts.
-
Reaction Byproducts: The synthesis process may lead to the formation of side products.
-
Degradation Products: this compound can degrade under certain conditions, leading to impurities such as:
-
Ethyl isonicotinate: Formed by the loss of the cyano group.
-
2-Carbamoylisonicotinic acid ethyl ester: Results from the partial hydrolysis of the nitrile group to an amide.
-
Isonicotinic acid: Can be formed by the hydrolysis of the ethyl ester group.
-
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information and can help identify and quantify impurities with distinct signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can indicate the presence of impurities like amides or carboxylic acids.
Q3: What is the appearance of pure this compound?
A3: Pure this compound is typically a light yellow to light brown or gray solid.[1] Darker coloration may indicate the presence of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low purity of synthesized product after initial workup. | Incomplete reaction or presence of significant side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Purify the crude product using silica gel column chromatography. |
| Presence of a peak corresponding to Ethyl isonicotinate in the analytical chromatogram. | De-cyanation of the starting material or product during synthesis or storage. | Ensure anhydrous reaction conditions. Store the product in a cool, dry, dark place. |
| An additional peak with a mass corresponding to the addition of water is observed in the mass spectrum. | Partial hydrolysis of the nitrile group to form 2-Carbamoylisonicotinic acid ethyl ester. | Avoid prolonged exposure to acidic or basic conditions during workup and purification. Use neutral or slightly acidic washing steps. |
| The product has a dark brown or oily appearance. | Presence of polymeric byproducts or other colored impurities. | Purify by silica gel column chromatography. Consider treatment with activated carbon to remove colored impurities. |
| Broad peaks or a distorted baseline in the HPLC chromatogram. | Sample degradation on the column or poor solubility in the mobile phase. | Adjust the mobile phase composition and pH. Ensure the sample is fully dissolved before injection. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound.
1. Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).
2. Column Packing:
-
Carefully pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles.
-
Allow the silica gel to settle, and then drain the excess eluent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
4. Elution:
-
Begin eluting the column with the chosen solvent system. A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 2:1 v/v).[1]
-
The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
5. Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: HPLC Method for Purity Analysis
This is a representative HPLC method that can be adapted for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
References
troubleshooting column chromatography for Ethyl 2-cyanoisonicotinate purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 2-cyanoisonicotinate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and related pyridine derivatives.
Question: My separation is poor, and the fractions are all mixed. What should I do?
Answer: Poor separation of this compound can stem from several factors. A systematic approach is necessary to identify and resolve the issue.
-
Incorrect Solvent System: The polarity of the mobile phase is critical. If the polarity is too high, all compounds will elute quickly with little separation. If it's too low, the compounds will not move down the column.
-
Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands and poor separation.[4]
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, use a silica gel mass that is 50-100 times the weight of the crude material.[5]
-
-
Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in poor separation.[5]
Question: I'm observing significant peak tailing for my compound. Why is this happening and how can I fix it?
Answer: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[4][5]
-
Cause: The basic nitrogen atom in the pyridine ring of this compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[4][5] This leads to multiple retention mechanisms and causes the peak to tail.
-
Solutions:
-
Use of a Basic Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-1%).[4][5] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your compound.[4]
-
Change of Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.[5] Deactivated silica gel can also be used.[5]
-
Mobile Phase pH Adjustment: For HPLC applications, lowering the mobile phase pH to around 2.5-3.0 can protonate the silanol groups, reducing interactions.[4] However, for standard column chromatography, adding a competing base is more common.
-
Question: My compound is not eluting from the column, or the recovery is very low. What are the possible reasons?
Answer: Low or no recovery can be alarming. Here are the likely causes and solutions:
-
Compound Decomposition: this compound might be unstable on the acidic silica gel, causing it to decompose on the column.[1][6]
-
Mobile Phase Polarity is Too Low: The solvent system may not be polar enough to elute your compound.[1]
-
Solution: Gradually increase the polarity of the mobile phase.[1] For instance, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
-
Dilute Fractions: The compound may have eluted in very dilute fractions that are difficult to detect.[1]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | Incorrect solvent system polarity. | Optimize mobile phase using TLC to achieve an Rf of ~0.2-0.3.[1] |
| Column overloading. | Reduce the amount of sample loaded. Use a 50-100:1 ratio of silica to sample weight.[5] | |
| Improper column packing (cracks, channels). | Repack the column carefully to ensure a uniform bed. Avoid drastic solvent polarity changes.[5] | |
| Peak Tailing / Streaking | Strong interaction of basic nitrogen with acidic silanol groups on silica.[4][5] | Add 0.1-1% triethylamine (TEA) to the mobile phase.[5] |
| Switch to a different stationary phase like neutral or basic alumina.[5] | ||
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[1] |
| Compound decomposition on silica gel.[1][6] | Perform a 2D TLC to check for stability. Use alumina or deactivated silica if necessary.[1][6] | |
| Low Recovery | Compound eluted in very dilute fractions. | Combine and concentrate all fractions, then re-analyze by TLC.[1][5] |
| Irreversible adsorption or decomposition on the column. | See "Compound Not Eluting" solutions. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point, determined by TLC, is often a mixture of hexanes and ethyl acetate. A common starting ratio is 9:1 or 4:1 (hexanes:ethyl acetate), which can then be adjusted to achieve the desired Rf value of 0.2-0.3. The addition of ~0.5% triethylamine (TEA) is also recommended to prevent peak tailing.[4][5]
Q2: Should I use wet or dry loading for my sample?
Both methods are effective, but the choice depends on the solubility of your crude sample.
-
Wet Loading: This is preferred if your compound is readily soluble in the mobile phase. Dissolve the sample in a minimal amount of the eluent and carefully add it to the top of the column.[5][7]
-
Dry Loading: This is the best method if your sample has poor solubility in the mobile phase. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[5][8]
Q3: How much silica gel should I use?
The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A general guideline is to use 50 to 100 times the weight of your crude sample. For difficult separations, a higher ratio may be necessary.[5]
Q4: My compound is not visible under UV light. How can I visualize it on a TLC plate?
If this compound or impurities are not UV-active, you can use a chemical stain. A common stain is potassium permanganate (KMnO₄), which reacts with many organic compounds, appearing as yellow spots on a purple background.
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
-
Preparation of the Slurry: In a beaker in a fume hood, add silica gel (50-100 times the weight of the crude material).[5][9] Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine) to the silica gel to create a pourable slurry.[5][9] Stir gently to remove air bubbles.[5]
-
Packing the Column: Ensure the column's stopcock is closed and a small plug of cotton or glass wool is at the bottom.[5][10] Add a thin layer of sand.[5][10] Pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[10] Once the silica has settled, add another thin layer of sand on top.
-
Loading the Sample (Dry Loading Method): Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the sample weight) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7] Carefully add this powder to the top of the packed column.[5]
-
Elution and Fraction Collection: Carefully add the mobile phase to the column without disturbing the top layer.[7] Open the stopcock and begin collecting fractions. Maintain a steady flow rate.[5] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.[1]
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.[9]
Protocol 2: 2D TLC for Compound Stability Test
-
Spotting: On a square TLC plate, spot your crude sample mixture in one of the bottom corners, about 1 cm from the edges.
-
First Development: Develop the plate in a suitable solvent system.
-
Drying and Rotation: Remove the plate from the chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.[4]
-
Second Development: Develop the plate again in the same solvent system.[4]
-
Analysis: Visualize the plate. If the compound is stable, all spots should lie on the diagonal. Any spots that appear off the diagonal indicate decomposition on the silica plate.[1]
Visualizations
Troubleshooting Workflow
References
- 1. Chromatography [chem.rochester.edu]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
optimization of reaction conditions for Ethyl 2-cyanoisonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of Ethyl 2-cyanoisonicotinate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly from 4-(ethoxycarbonyl)pyridine-1-oxide.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
Possible Causes and Solutions:
-
Inefficient Cyanating Agent: The choice and quality of the cyanating agent are critical. While various cyanide sources can be used, their reactivity differs.
-
Recommendation: Zinc cyanide (Zn(CN)₂) is a commonly used and effective cyanating agent for this transformation.[1] If using other sources like potassium cyanide (KCN) or sodium cyanide (NaCN), ensure they are dry and of high purity, as they can be less effective in some solvent systems.[2] Trimethylsilyl cyanide (TMSCN) is a more reactive but also more expensive and hazardous option.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield.
-
Recommendation: The reaction is typically performed at elevated temperatures. A study on a similar cyanation of a pyridine N-oxide derivative showed that decreasing the reaction temperature from 120 °C to 100 °C did not negatively impact the yield, but a further decrease to 70 °C resulted in a significantly lower yield.[2][3] Refluxing in toluene (boiling point ~111 °C) for 2 hours has been reported to give a good yield (85%).[1] It is advisable to start at the reported temperature and optimize if necessary.
-
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction mechanism.
-
Recommendation: Toluene is a reported solvent for this reaction.[1] Other solvents like acetonitrile (CH₃CN) and tetrahydrofuran (THF) have also been shown to be effective in similar cyanation reactions of pyridine N-oxides.[2] Solvents such as DMF, CH₂Cl₂, 1,4-dioxane, and ethyl acetate have been reported to give lower yields in related reactions.[2]
-
-
Decomposition of Starting Material or Product: The starting material, 4-(ethoxycarbonyl)pyridine-1-oxide, or the product, this compound, might be unstable under the reaction or workup conditions.
-
Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[1] During the aqueous workup, prolonged exposure to acidic or basic conditions should be avoided to prevent hydrolysis of the ester or nitrile functionalities.
-
Issue 2: Formation of Side Products/Impurities
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
Potential Side Products and Mitigation Strategies:
-
Hydrolysis of the Ester Group: The ethyl ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid, especially during the aqueous workup.
-
Mitigation: Perform the aqueous workup with neutral or slightly acidic water and avoid strong acids or bases. Minimize the duration of the aqueous wash.
-
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4-(ethoxycarbonyl)pyridine-1-oxide in the crude product.
-
Mitigation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the stoichiometry of the reagents is correct.
-
-
Formation of Isomers: While the cyanation of 4-substituted pyridine N-oxides is generally regioselective for the 2-position, the formation of other isomers is a possibility, albeit usually in minor amounts.
-
Mitigation: The reaction conditions, particularly the activating agent and solvent, can influence regioselectivity. The reported procedure using dimethylformamide dimethyl acetal as an activator in toluene favors the formation of the 2-cyano isomer.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying this compound using column chromatography. What are the best practices?
Answer:
Purification of polar, nitrogen-containing heterocyclic compounds like this compound can be challenging.
Purification Troubleshooting:
-
Compound Streaking on Silica Gel: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (Et₃N) (typically 0.5-1% v/v) in the eluent. This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
-
-
Choosing the Right Eluent System: An appropriate solvent system is crucial for good separation.
-
Recommendation: A mixture of ethyl acetate and petroleum ether (or hexanes) is a good starting point. A reported ratio is 2:1 (v/v) of ethyl acetate:petroleum ether.[1] You may need to optimize this ratio based on your TLC analysis to achieve a good separation between your product and impurities.
-
-
Product is not Eluting from the Column: If your compound is very polar, it might get stuck on the column.
-
Solution: Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent can help in elution. However, be cautious as this can also elute highly polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of dimethylformamide dimethyl acetal in this reaction?
A1: In the context of the cyanation of pyridine N-oxides, reagents like dimethylformamide dimethyl acetal can act as activating agents. They react with the N-oxide to form a more electrophilic intermediate, which is then more susceptible to nucleophilic attack by the cyanide ion at the 2-position of the pyridine ring.
Q2: Can I use other cyanating agents besides zinc cyanide?
A2: Yes, other cyanide sources can be used, but their effectiveness may vary depending on the specific reaction conditions. Potassium cyanide (KCN) and sodium cyanide (NaCN) are common alternatives.[2] Trimethylsilyl cyanide (TMSCN) is also highly effective but requires careful handling due to its toxicity and reactivity. The choice of the cyanating agent can influence the reaction yield and may require optimization of other parameters like the solvent and temperature.[2]
Q3: What is the expected yield for this reaction?
A3: A reported synthesis of this compound from 4-(ethoxycarbonyl)pyridine-1-oxide using zinc cyanide and dimethylformamide dimethyl acetal in toluene at reflux for 2 hours gives a yield of 85%.[1] However, the yield can be influenced by the purity of reagents, reaction scale, and adherence to the optimized protocol.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/petroleum ether). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Q5: What are the safety precautions I should take when performing this reaction?
A5: This reaction involves toxic reagents and should be performed in a well-ventilated fume hood.
-
Cyanides: Zinc cyanide and other cyanide salts are highly toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.
-
Solvents: Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Optimization of Cyanide Source and Acylating Agent for a Related Pyridine N-Oxide Cyanation
| Entry | Cyanide Source | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | Good |
| 2 | NaCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | Lower |
| 3 | AgCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | Lower |
| 4 | Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | Lower |
| 5 | CuCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | No Product |
| 6 | Hg(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | No Product |
Data adapted from a study on the cyanation of 4-amidopyridine N-oxide.[2]
Table 2: Effect of Solvent on the Cyanation of a Related Pyridine N-Oxide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | 120 | 12 | Good |
| 2 | THF | 120 | 12 | Good |
| 3 | DMF | 120 | 12 | Lower |
| 4 | CH₂Cl₂ | 120 | 12 | Lower |
| 5 | 1,4-Dioxane | 120 | 12 | Lower |
| 6 | Ethyl Acetate | 120 | 12 | Lower |
| 7 | Toluene | 120 | 12 | Inefficient |
| 8 | H₂O | 120 | 12 | No Product |
Data adapted from a study on the cyanation of 4-amidopyridine N-oxide.[2]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [1]
-
Reaction Setup: To a round-bottom flask, add 4-(ethoxycarbonyl)pyridine-1-oxide (1 equivalent), zinc cyanide (1.5 equivalents), and dimethylformamide dimethyl acetal (1.5 equivalents) in toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 111 °C) under an inert atmosphere (e.g., argon) for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and stir for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 2:1 v/v) as the eluent to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Ethyl 2-cyanoisonicotinate Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Ethyl 2-cyanoisonicotinate production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Reaction Exothermicity: The cyanation reaction is often exothermic. Poor heat management at a larger scale can lead to temperature spikes, promoting side reactions and reducing yield and purity.[1]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult than in a lab setting.[2][3] Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of impurities.
-
Purification Method: The lab-scale purification using silica gel column chromatography is often not economically or practically scalable for large quantities.[4]
-
Raw Material Quality: The purity and consistency of starting materials, such as 4-(ethoxycarbonyl)pyridine-1-oxide and zinc cyanide, become critical at scale to ensure reproducible results and minimize impurities.[5][6]
Q2: What are the common side reactions and impurities to expect?
A2: Potential side reactions and resulting impurities include:
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially if there is moisture present or if the reaction is worked up under acidic or basic conditions at elevated temperatures. This forms 2-cyanoisonicotinic acid.[7][8][9][10][11]
-
Formation of Isomers: Depending on the reaction conditions, small amounts of other cyanated isomers might form.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-(ethoxycarbonyl)pyridine-1-oxide.
-
Byproducts from Reagents: Impurities from the cyanating agent or other reagents can be carried through the process.
Q3: The lab-scale protocol uses silica gel chromatography. What are the alternatives for large-scale purification?
A3: For large-scale purification, consider the following alternatives to traditional column chromatography:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic solvent screening is recommended to find a suitable solvent or solvent system.
-
Preparative HPLC: While more expensive, preparative High-Performance Liquid Chromatography can be used for high-purity requirements.[12]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be an option, although the solid nature of the product at room temperature might pose a challenge.
-
Liquid-Liquid Extraction: A well-designed series of extractions can effectively remove many impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for impurity formation.- Ensure efficient mixing to improve reactant contact. |
| 2. Product decomposition during reaction or workup. | - Monitor reaction temperature closely to avoid overheating, especially during large-scale runs where heat dissipation is slower.[1]- Perform workup at lower temperatures. | |
| 3. Hydrolysis of the ester group.[7][8][9][10][11] | - Use anhydrous solvents and reagents.- Avoid prolonged exposure to acidic or basic conditions during workup. | |
| Low Purity (Multiple Impurities) | 1. Suboptimal reaction temperature. | - Optimize the reaction temperature. A lower temperature might be required at scale to control the exotherm. |
| 2. Poor mixing leading to localized side reactions. | - Use an appropriate reactor design with efficient agitation for the scale of the reaction.[2][3] | |
| 3. Impure starting materials. | - Ensure the purity of 4-(ethoxycarbonyl)pyridine-1-oxide and the cyanating agent meets the required specifications.[5][6] | |
| Difficulty with Purification | 1. Silica gel chromatography is not scalable. | - Develop a recrystallization protocol by screening various solvents and solvent mixtures.- Investigate preparative HPLC for high-purity needs.[12] |
| 2. Oily product that is difficult to handle. | - Attempt to crystallize the product from a suitable solvent system. Seeding with a small crystal can sometimes induce crystallization. | |
| Reaction Runaway (Uncontrolled Exotherm) | 1. Poor heat removal in a large reactor.[1] | - Ensure the reactor's cooling system is adequate for the scale.- Add the cyanating agent portion-wise or via a syringe pump to control the rate of reaction and heat generation. |
| 2. Reaction initiated at too high a temperature. | - Start the reaction at a lower temperature and allow it to slowly warm to the desired temperature. |
Quantitative Data
Table 1: Hypothetical Impact of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 80 | 4 | 75 | 98 |
| 100 (Reflux in Toluene) | 2 | 85 | 95 |
| 120 | 2 | 82 | 88 |
Note: This data is illustrative and the optimal conditions for your specific scale should be determined experimentally.
Table 2: Hypothetical Effect of Reactant Molar Ratio on Product Purity
| Molar Ratio (Zinc Cyanide : N-oxide) | Reaction Time (h) | Purity (%) | Notes |
| 1.0 : 1.0 | 4 | 92 | Incomplete conversion may be observed. |
| 1.5 : 1.0 | 2 | 95 | Good balance of conversion and purity. |
| 2.0 : 1.0 | 2 | 93 | Increased potential for side products. |
Note: This data is illustrative and the optimal conditions for your specific scale should be determined experimentally.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a literature procedure and serves as a starting point for process development and scale-up.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(ethoxycarbonyl)pyridine-1-oxide (1.0 eq), zinc cyanide (1.5 eq), and anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with toluene or another suitable solvent.
-
Purification (Lab-Scale): Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 10. chempanda.com [chempanda.com]
- 11. ETHYL 2-CYANOVALERATE synthesis - chemicalbook [chemicalbook.com]
- 12. Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inp… [ouci.dntb.gov.ua]
Technical Support Center: Alternative Synthetic Routes for Ethyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-cyanoisonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1][2][3][4] A systematic approach to troubleshooting is essential.[1] Key areas to investigate include:
-
Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[1][3] Impurities, especially water in anhydrous reactions, can lead to side reactions and catalyst deactivation.
-
Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring can significantly impact your yield.
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction and purification steps.[1][2]
-
Troubleshooting: During aqueous workup, ensure the pH is adjusted to keep your product in its neutral, less water-soluble form.[1] To recover any dissolved product, you can back-extract the aqueous layers with a fresh portion of organic solvent.[1] When performing column chromatography, be aware that some compounds can decompose on silica gel.[1]
-
Q2: I am having trouble purifying my crude this compound. What are some effective strategies?
A2: Purification can be challenging. For this compound, which is a solid at room temperature, several techniques can be employed.
-
Column Chromatography: This is a common method for purification.
-
Troubleshooting: If you observe tailing on your TLC plate, which can be an issue with basic compounds like pyridines on acidic silica gel, you can add a small amount of a basic modifier like triethylamine to your eluent.[1] To avoid product loss, ensure your column is packed correctly and the crude product is loaded in a concentrated band.[1] A reported eluent system for this compound is ethyl acetate:petroleum ether (2:1, v/v).[5]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to achieve high purity.
-
Distillation: For volatile impurities, distillation of the crude product under reduced pressure might be a viable option before further purification.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions.[6][7][8]
-
Procedure: On a TLC plate, spot your starting material in one lane, the reaction mixture in another, and a "co-spot" (a spot of starting material on top of the reaction mixture spot) in a third lane.[6] As the reaction progresses, you should see the spot corresponding to your starting material diminish in the reaction mixture lane, while a new spot for your product appears.[6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
Alternative Synthetic Routes and Troubleshooting
There are several viable synthetic routes to this compound. Below are details on some common methods, along with specific troubleshooting advice.
Route 1: Cyanation of 4-(Ethoxycarbonyl)pyridine-1-oxide
This is a widely used method for introducing a cyano group at the 2-position of a pyridine ring.[9][10][11][12][13]
Experimental Protocol:
A reaction mixture of 4-(ethoxycarbonyl)pyridine-1-oxide (1 equivalent), zinc cyanide (1.5 equivalents), and dimethylformamide dimethyl acetal (1.5 equivalents) in toluene is heated to reflux for 2 hours under an inert atmosphere (e.g., argon).[5] After cooling, water is added, and the mixture is stirred. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[5] The crude product is purified by silica gel column chromatography.[5]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive zinc cyanide. | Use freshly opened or properly stored zinc cyanide. Consider using other cyanide sources like potassium cyanide, but be aware of their higher toxicity. |
| Incomplete activation of the pyridine N-oxide. | Ensure the activating agent (dimethylformamide dimethyl acetal in this case) is added correctly and is of good quality. | |
| Insufficient temperature or reaction time. | Ensure the reaction reaches and maintains reflux. Monitor the reaction by TLC to determine if a longer reaction time is needed. | |
| Formation of a Dark, Tarry Substance | Decomposition of starting materials or product at high temperatures. | Ensure the reaction is not overheated. Consider running the reaction at a slightly lower temperature for a longer period. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography using TLC. A 2:1 mixture of ethyl acetate:petroleum ether has been reported to be effective.[5] |
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(Ethoxycarbonyl)pyridine-1-oxide | [5] |
| Reagents | Zinc cyanide, Dimethylformamide dimethyl acetal | [5] |
| Solvent | Toluene | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 2 hours | [5] |
| Yield | 85% | [5] |
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via cyanation of the corresponding pyridine N-oxide.
Route 2: Reissert-Henze Reaction
The Reissert-Henze reaction is a classic method for the synthesis of 2-cyanopyridines from pyridine N-oxides.[14][15] The reaction typically involves treating the pyridine N-oxide with an acylating agent (like benzoyl chloride) and a cyanide source (like potassium cyanide).
General Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the acylating agent. | Use anhydrous conditions and ensure reagents are dry. |
| Formation of multiple products. | The regioselectivity can sometimes be an issue. Careful control of reaction conditions (temperature, order of addition) is crucial. | |
| Reaction fails to go to completion | Insufficiently reactive acylating agent. | Consider using a more reactive acylating agent, such as trifluoroacetic anhydride, but be mindful of potential side reactions. |
Route 3: From Ethyl 2-chloroisonicotinate
This route involves a nucleophilic aromatic substitution (SNA) reaction, where the chloro group at the 2-position is displaced by a cyanide nucleophile.[16][17][18][19][20] The reactivity of 2-chloropyridines towards nucleophiles is enhanced due to the electron-withdrawing nature of the ring nitrogen.[16][20]
General Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Poor nucleophilicity of the cyanide source. | Consider using a more soluble and reactive cyanide source, such as a tetraalkylammonium cyanide salt, or using a phase-transfer catalyst. |
| High activation energy for the substitution. | The reaction may require heating. Monitor the reaction by TLC to find the optimal temperature and time. | |
| Side Reactions | Reaction with the ester group. | Use a cyanide source that is not strongly basic to avoid saponification of the ethyl ester. |
General Troubleshooting Workflow
Caption: A general workflow for systematically troubleshooting common issues in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. azom.com [azom.com]
- 5. This compound | 58481-14-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Reissert reaction - Wikipedia [en.wikipedia.org]
- 16. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry-online.com [chemistry-online.com]
- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting unexpected spectroscopic results for Ethyl 2-cyanoisonicotinate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for Ethyl 2-cyanoisonicotinate. The information is presented in a question-and-answer format to directly address common issues.
Section 1: Expected Spectroscopic Data
Before troubleshooting, it is crucial to have a baseline of expected analytical data for a pure sample of this compound.
Molecular Structure:
Validation & Comparative
A Comparative Guide to Ethyl 2-cyanoisonicotinate and Other Cyanopyridine Derivatives for Researchers and Drug Development Professionals
An objective analysis of the performance of Ethyl 2-cyanoisonicotinate in comparison to other cyanopyridine derivatives, supported by experimental data, to inform research and development in medicinal chemistry.
The cyanopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of this compound and other key cyanopyridine derivatives, focusing on their synthesis, anticancer activity, and enzyme inhibition properties. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in designing novel therapeutic agents.
Chemical Properties and Synthesis
This compound is a light yellow solid that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds, including those of the isonicotinic acid hydrazide type with tuberculostatic activity.[1] Its synthesis can be achieved with an 85% yield from 4-(ethoxycarbonyl)pyridine-1-oxide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58481-14-4 | [2][3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | 39-40 °C | [1] |
Comparative Biological Activity: Anticancer Performance
Cyanopyridine derivatives have demonstrated a broad spectrum of anticancer activities.[5] This section compares the cytotoxic effects of various cyanopyridine derivatives against several human cancer cell lines. While specific anticancer data for this compound is not extensively reported in the reviewed literature, data for structurally related compounds provide valuable insights.
Table 2: Comparative Anticancer Activity (IC₅₀ µM) of Cyanopyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-3-cyanopyridine Derivatives | |||
| Compound 3n | HCT-116 (Colon) | 10.50 | [6] |
| HeLa (Cervical) | 14.27 | [6] | |
| A375 (Melanoma) | 4.61 | [6] | |
| Compound 7b (a 2-oxo-1,2-dihydropyridine-3-carbonitrile) | A549 (Lung) | 0.87 | [7] |
| Compound 8a (a 2-oxo-1,2-dihydropyridine-3-carbonitrile) | A549 (Lung) | 0.83 | [7] |
| Cyanopyridine-based 1,3,4-Oxadiazole Derivatives | |||
| Compound 4a | CaCo-2 (Colorectal) | 2.612 | [8] |
| Compound 4b | CaCo-2 (Colorectal) | 4.807 | [8] |
| Compound 4e | MCF-7 (Breast) | 8.352 | [8] |
| CaCo-2 (Colorectal) | 3.866 | [8] | |
| Compound 4f | CaCo-2 (Colorectal) | 5.090 | [8] |
| Cyanopyridinone and Cyanopyridine Derivatives | |||
| Compound 4c | PC3 (Prostate) | 13.64 | [9] |
| MCF-7 (Breast) | 15.74 | [9] | |
| Compound 4d | HepG-2 (Liver) | 6.95 | [9] |
| HCT-116 (Colon) | 8.35 | [9] | |
| MCF-7 (Breast) | 8.50 | [9] | |
| PC3 (Prostate) | 14.08 | [9] | |
| Ethyl 2-cyanoacrylate | Osteoblast Cells | Biocompatible | [10][11] |
| L929 Fibroblasts | ~10% decrease in cells at 1:9 dilution | [12][13] |
Note: Direct cytotoxicity data for this compound on cancer cell lines was not found in the reviewed literature. The data for Ethyl 2-cyanoacrylate is provided for a structurally related simple ester.
Comparative Biological Activity: Enzyme Inhibition
Cyanopyridine derivatives are also known to be potent inhibitors of various enzymes, including kinases and carbonic anhydrases, which are key targets in drug discovery.[5]
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀/Kᵢ µM) of Cyanopyridine Derivatives
| Compound | Target Enzyme | IC₅₀/Kᵢ (µM) | Reference |
| 2-Amino-3-cyanopyridine Derivatives | |||
| Compound 5b | Carbonic Anhydrase I | 34 (IC₅₀) | [14][15] |
| Compound 5d | Carbonic Anhydrase I | 33 (IC₅₀) | [14][15] |
| Carbonic Anhydrase II | 56 (IC₅₀) | [14][15] | |
| Compound 7b | Carbonic Anhydrase II | 2.56 (Kᵢ) | [16][17] |
| Compound 7d | Carbonic Anhydrase I | 2.84 (Kᵢ) | [16][17] |
| Cyanopyridinone and Cyanopyridine Derivatives | |||
| Compound 3a | Pim-1 Kinase | 2.31 | [9] |
| Compound 3d | Pim-1 Kinase | 0.72 | [9] |
| Compound 4b | Pim-1 Kinase | 0.63 | [9] |
| Compound 4c | Pim-1 Kinase | 0.61 | [9] |
Note: Specific enzyme inhibition data for this compound was not found in the reviewed literature.
Signaling Pathways Modulated by Cyanopyridine Derivatives
Several cyanopyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration.
One such pathway is the STAT3 signaling pathway . A 2-amino-3-cyanopyridine derivative, compound 3n , was found to inhibit the phosphorylation of STAT3, which in turn downregulates the expression of downstream anti-apoptotic proteins like MCL-1 and Survivin, leading to the inhibition of tumor growth and induction of apoptosis in colorectal cancer cells.[6]
Caption: STAT3 signaling pathway inhibition by a cyanopyridine derivative.
Another important target is the Pim-1 kinase , a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Several cyanopyridinone and cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase.[9][18] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.
Caption: Pim-1 kinase inhibition by cyanopyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used in the evaluation of cyanopyridine derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
References
- 1. This compound | 58481-14-4 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. danabiosci.com [danabiosci.com]
- 4. watson-int.com [watson-int.com]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of Ethyl 2-cyanoisonicotinate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 2-cyanoisonicotinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols and objective comparisons to aid in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantification of this compound and the detection of non-volatile impurities. A typical reverse-phase HPLC method offers excellent resolution and sensitivity.
Experimental Protocol: HPLC
A standard HPLC system equipped with a UV detector is employed for this analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities.
Experimental Protocol: GC-MS
A standard GC-MS system is utilized for the separation and identification of volatile components.
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific analytical goals. The following table summarizes the key performance parameters of each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, and residual solvents. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). |
| Specificity | Good, based on retention time. | Excellent, based on both retention time and mass spectrum. |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS). | Direct identification of unknown impurities based on their mass spectra and library matching. |
| Sample Throughput | Moderate. | Moderate to high. |
| Derivatization | Generally not required. | May be required for polar or non-volatile compounds to increase volatility. |
Experimental Workflow
The logical flow of the purity validation process for this compound, from sample reception to final reporting, is illustrated in the diagram below. This workflow ensures a systematic and comprehensive evaluation of the material's quality.
Caption: Workflow for the purity validation of this compound.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity validation of this compound. HPLC is the method of choice for accurate quantification of the main component and analysis of non-volatile impurities. GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, including residual solvents, offering an additional layer of specificity through mass spectral data. For a complete and robust quality assessment of this compound, a combination of both techniques is recommended, providing a holistic view of the sample's purity profile. This dual-pronged approach ensures the high quality of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
A Comparative Guide to the Structural Confirmation of Ethyl 2-cyanoisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of Ethyl 2-cyanoisonicotinate and its derivatives. The data presented herein, including spectroscopic and crystallographic analyses, offers a framework for the unambiguous identification and characterization of these pharmaceutically relevant compounds. This guide also presents two alternative compounds, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, for which complete structural data are available, serving as valuable comparative references.
Data Presentation
The following tables summarize the key spectroscopic and crystallographic data for this compound and the two selected alternative compounds.
Table 1: Spectroscopic Data Comparison
| Property | This compound | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate |
| ¹H NMR (CDCl₃, δ ppm) | 8.90 (d, 1H), 8.25 (s, 1H), 8.10 (d, 1H), 4.47 (q, 2H), 1.44 (t, 3H) | 8.35 (s, 1H), 7.78-7.84 (m, 2H), 7.22-7.26 (m, 1H), 4.34-4.39 (m, 2H), 1.39 (t, 3H) | 8.01 (s, 1H), 7.75-7.76 (m, 1H), 7.39-7.40 (m, 1H), 6.66-6.67 (m, 1H), 4.33-4.38 (m, 2H), 1.38 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 163.1, 151.9, 139.0, 134.7, 127.6, 126.1, 116.6, 62.6, 14.1 | 162.6, 146.6, 137.1, 135.1, 128.5, 115.7, 99.3, 62.5, 14.1 | 162.5, 148.7, 148.1, 139.4, 121.5, 115.2, 113.8, 98.7, 62.5, 14.1 |
| IR (KBr, cm⁻¹) | 2988, 2238 (C≡N), 1728 (C=O), 1597, 1557 | 3085, 2919, 2217 (C≡N), 1715 (C=O), 1596 | 2984, 2252 (C≡N), 1741 (C=O), 1613 |
| Mass Spec. (m/z) | [M+H]⁺ 177.0659 | [M+Na]⁺ 230 | M⁺ 191.18 |
Table 2: Crystallographic Data Comparison
| Parameter | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/m | P2₁/n |
| a (Å) | 13.637 (2) | 4.6611 (2) |
| b (Å) | 6.8965 (16) | 19.8907 (9) |
| c (Å) | 11.817 (3) | 20.9081 (9) |
| β (°) | 109.28 (2) | 91.988 (4) |
| V (ų) | 1049.0 (4) | 1937.28 (15) |
| Z | 4 | 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz spectrometer. Use a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 75 MHz spectrometer with proton decoupling. A sufficient number of scans are accumulated to obtain a clear spectrum. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): For this compound, high-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.[1]
-
Electrospray Ionization (ESI-MS): For Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, mass spectra were recorded using an ESI source, with the sample introduced in a suitable solvent.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, the mass spectrum was obtained using a GC-MS instrument with a Finnigan MAT 1020.[1]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Mandatory Visualization
The following diagram illustrates the general workflow for the structural confirmation of this compound derivatives.
Caption: General workflow for the synthesis and structural elucidation of this compound derivatives.
References
Comparative In Silico Analysis of Ethyl 2-Cyanoacrylate Derivatives as Potential Anticancer Agents
For Immediate Release
A detailed comparative docking study of newly synthesized Ethyl 2-cyano-3-phenylacrylate derivatives reveals their potential as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key protein implicated in breast cancer. This in silico investigation provides valuable insights for the rational design of novel anticancer therapeutics.
Researchers have synthesized two new series of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives and evaluated their potential as anticancer agents using computational methods. The study focused on their interaction with the HER2 protein, a well-established target in oncology. The results from molecular docking simulations suggest that these compounds, particularly derivative 3 , exhibit strong binding affinities to the HER2 active site, indicating their potential as effective inhibitors.
Quantitative Docking Analysis
The binding efficacy of the synthesized Ethyl 2-cyano-3-phenylacrylate derivatives was quantified using molecular docking simulations. The binding energies, which indicate the strength of the interaction between the compound and the target protein, are summarized below. A more negative value signifies a stronger and more favorable interaction.
| Compound ID | Derivative Structure | Binding Energy (kcal/mol) |
| 1 | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | -7.9 |
| 2 | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | -8.1 |
| 3 | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | -8.6 |
| 4 | 2-(4-hydroxybenzylidene)malononitrile | -7.6 |
| 5 | 2-(4-methoxybenzylidene)malononitrile | -7.8 |
| 6 | 2-(4-(dimethylamino)benzylidene)malononitrile | -8.2 |
Data sourced from in silico studies on newly synthesized derivatives, highlighting their potential against breast cancer.[1]
Experimental Protocols
The in silico analysis was conducted following a standardized molecular docking protocol to ensure the reliability and reproducibility of the results.
Molecular Docking Protocol
-
Ligand and Protein Preparation: The three-dimensional structures of the synthesized Ethyl 2-cyano-3-phenylacrylate derivatives (ligands) were generated and optimized. The crystal structure of the HER2 protein (the receptor) was obtained from a protein data bank.
-
Binding Site Identification: The active site of the HER2 protein was identified as the target for the docking simulations.
-
Molecular Docking Simulation: Docking was performed using computational software to predict the binding conformation and affinity of each ligand within the HER2 active site.
-
Scoring and Analysis: The binding interactions were scored based on the calculated binding energy. The interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site were analyzed to understand the molecular basis of their inhibitory potential.[1]
Visualizing Molecular Pathways and Workflows
To better understand the context and methodology of this research, the following diagrams illustrate the HER2 signaling pathway and the experimental workflow for the in silico docking study.
Caption: HER2 Signaling Pathway Inhibition.
Caption: In Silico Molecular Docking Workflow.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-cyanoisonicotinate: A Guide for Laboratory Professionals
The safe and compliant disposal of Ethyl 2-cyanoisonicotinate, a chemical intermediate used in pharmaceutical research and development, is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, adhering to general safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[2]
Waste Characterization and Segregation
This compound should be treated as a hazardous waste. Due to its chemical structure, which includes a cyanide group, it is classified as a reactive and toxic substance.[3] It is crucial to prevent this compound from entering drains or waterways.[4][5]
Key Prohibitions:
-
DO NOT dispose of this compound down the sanitary sewer.[3][6]
-
DO NOT mix this compound with incompatible wastes, such as strong acids or bases, which could potentially release toxic gases.[2][3]
-
DO NOT dispose of the chemical in regular trash.[7]
Waste containing this compound must be segregated and collected in a designated, properly labeled, and sealed container.[2]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][4][8][9][10]
Step-by-Step Disposal Workflow:
-
Collection: Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a dedicated, compatible, and clearly labeled hazardous waste container.[2] The label should include the full chemical name and any known hazards.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management service.[1] These professionals are equipped to handle and transport the chemical safely and in accordance with all local, state, and federal regulations.
For surplus or non-recyclable solutions, the following procedure is often recommended:
-
Dissolve or mix the material with a combustible solvent.[1]
-
Incinerate the mixture in a chemical incinerator equipped with an afterburner and scrubber.[1][11] This process should only be carried out by a licensed disposal facility.
Summary of Disposal-Related Safety Data
The following table summarizes key information from Safety Data Sheets (SDS) for structurally related compounds, providing general guidance applicable to this compound.
| Parameter | Guideline | Source Citation |
| Personal Protective Equipment | Wear protective gloves, eye protection, and face protection. Respiratory protection may be required. | [1][4] |
| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. | [4][5] |
| Accidental Release | Pick up and arrange disposal without creating dust. Place in a suitable, closed container for disposal. | [1][4][5] |
| Storage | Keep container tightly closed and store in a locked, cool, dry, and well-ventilated place. | [2][4][8] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][8][9][10] |
| Alternative Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Incineration with a combustible solvent is a potential method. | [1][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound. Disposal regulations may vary by location.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
